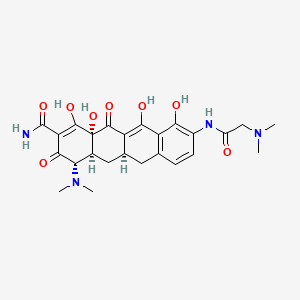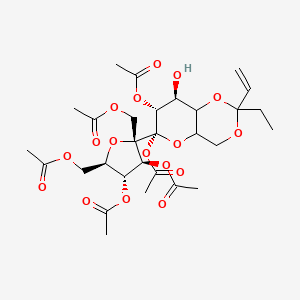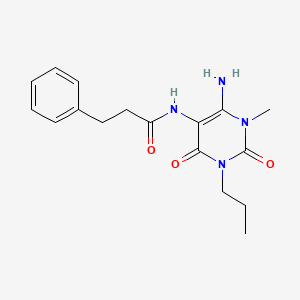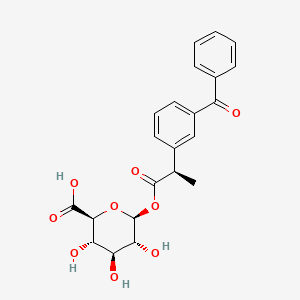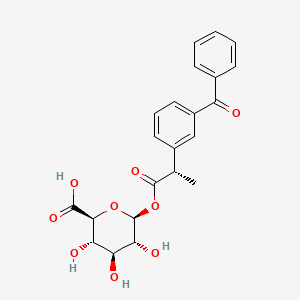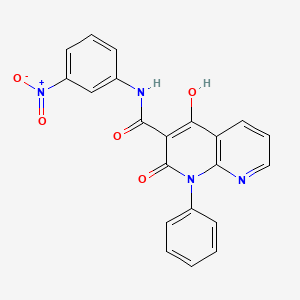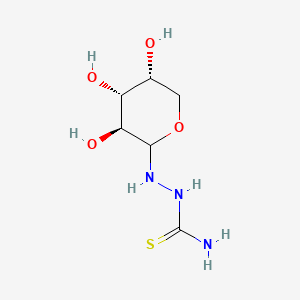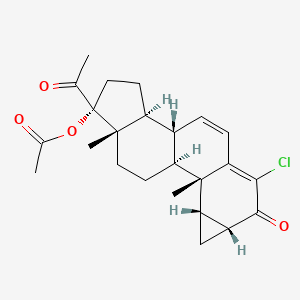
6-Deschloro-4-chloro Cyproterone Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Deschloro-4-chloro Cyproterone Acetate: is a synthetic steroidal antiandrogen and progestin. It is a derivative of cyproterone acetate, which is widely used in the treatment of androgen-dependent conditions such as prostate cancer, severe acne, and hirsutism. The compound is characterized by the presence of a chlorine atom at the 4-position and the absence of a chlorine atom at the 6-position, distinguishing it from its parent compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deschloro-4-chloro Cyproterone Acetate typically involves the following steps:
Starting Material: The synthesis begins with cyproterone acetate as the starting material.
Chlorination: The 4-position of the steroid nucleus is selectively chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Dechlorination: The chlorine atom at the 6-position is removed through a dechlorination reaction, which can be achieved using reducing agents like zinc dust in acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Utilizing large reactors for the chlorination and dechlorination steps.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Quality Control: Implementing stringent quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions: 6-Deschloro-4-chloro Cyproterone Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学研究应用
6-Deschloro-4-chloro Cyproterone Acetate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its antiandrogenic and progestogenic effects in various biological assays.
Medicine: Investigated for its potential use in the treatment of androgen-dependent conditions such as prostate cancer and severe acne.
Industry: Utilized in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of 6-Deschloro-4-chloro Cyproterone Acetate involves:
Antiandrogenic Activity: The compound binds to androgen receptors, preventing the binding of androgens such as testosterone and dihydrotestosterone. This inhibits the androgenic effects on target tissues.
Progestogenic Activity: It also exhibits progestogenic activity by binding to progesterone receptors, influencing the menstrual cycle and reproductive functions.
Molecular Targets and Pathways: The primary molecular targets are androgen and progesterone receptors. The compound modulates the expression of genes involved in cell proliferation, apoptosis, and hormone regulation.
相似化合物的比较
Cyproterone Acetate: The parent compound, widely used for its antiandrogenic and progestogenic properties.
Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.
Bicalutamide: Another non-steroidal antiandrogen with similar applications.
Uniqueness: 6-Deschloro-4-chloro Cyproterone Acetate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other antiandrogens. The presence of the chlorine atom at the 4-position and the absence of the chlorine atom at the 6-position may influence its binding affinity to androgen and progesterone receptors, as well as its metabolic stability.
属性
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-7-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)10-8-16-14-5-6-18-20(25)21(28)15-11-19(15)23(18,4)17(14)7-9-22(16,24)3/h5-6,14-17,19H,7-11H2,1-4H3/t14-,15+,16-,17-,19-,22-,23+,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBISXESKUWMN-HHRTUPDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=C(C(=O)C5CC5C34C)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C(C(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747506 |
Source


|
| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23814-68-8 |
Source


|
| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1R,3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B589278.png)
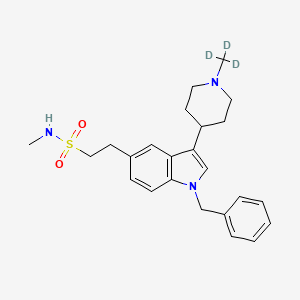


![2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B589284.png)
